Acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol is a compound that combines the properties of acetic acid and 1,2,3,4-tetrahydronaphthalene-1,4-diol Acetic acid is a simple carboxylic acid, while 1,2,3,4-tetrahydronaphthalene-1,4-diol is a derivative of naphthalene, a bicyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydronaphthalene-1,4-diol can be synthesized through the catalytic hydrogenation of naphthalene. This process typically involves the use of nickel catalysts under high pressure and temperature conditions . The resulting 1,2,3,4-tetrahydronaphthalene can then be further modified to introduce hydroxyl groups at the 1 and 4 positions.
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydronaphthalene-1,4-diol involves similar catalytic hydrogenation processes, often scaled up to accommodate larger quantities. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully saturated hydrocarbons .
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene.
1,2,3,4-Tetrahydro-1,5-naphthalenediol: Another hydroxylated derivative of tetrahydronaphthalene.
Uniqueness
1,2,3,4-Tetrahydronaphthalene-1,4-diol is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .
Properties
CAS No. |
79909-37-8 |
---|---|
Molecular Formula |
C14H20O6 |
Molecular Weight |
284.30 g/mol |
IUPAC Name |
acetic acid;1,2,3,4-tetrahydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H12O2.2C2H4O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;2*1-2(3)4/h1-4,9-12H,5-6H2;2*1H3,(H,3,4) |
InChI Key |
IDMRLILLJLELLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(C2=CC=CC=C2C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.